In Vitro Antiproliferative Activity in Multiple Myeloma Cells
hGGPPS-IN-3 demonstrates potent, sub-micromolar antiproliferative activity against the RPMI-8226 human multiple myeloma cell line . Its potency can be directly compared to other hGGPPS inhibitors within the same study to assess relative efficacy in a cellular context.
| Evidence Dimension | Antiproliferative activity (EC50) |
|---|---|
| Target Compound Data | EC50 = 161 nM |
| Comparator Or Baseline | Other C2-ThP-BP analogs reported in Lee et al. (2022) [1] exhibit a range of potencies, with some less active compounds having EC50 values > 10 µM. |
| Quantified Difference | hGGPPS-IN-3 is ~62-fold more potent than the least active analogs in its class. |
| Conditions | Human RPMI-8226 cells, 72 h treatment, MTS assay |
Why This Matters
This quantitative EC50 value allows researchers to benchmark hGGPPS-IN-3's cellular potency against other compounds in the literature, informing dose selection for downstream in vitro experiments.
- [1] Lee, H. F., Lacbay, C. M., Boutin, R., Matralis, A. N., Park, J., Waller, D. D., ... & Tsantrizos, Y. S. (2022). Synthesis and Evaluation of Structurally Diverse C-2-Substituted Thienopyrimidine-Based Inhibitors of the Human Geranylgeranyl Pyrophosphate Synthase. Journal of Medicinal Chemistry, 65(3), 2471-2496. View Source
